3-Butynyl benzoate
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Overview
Description
3-Butyn-1-ol, 1-benzoate: is an organic compound with the chemical formula C11H10O2 . It is a derivative of 3-butyn-1-ol, where the hydroxyl group is esterified with benzoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Butyn-1-ol, 1-benzoate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of various substituted products.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Substituted benzoates
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: 3-Butyn-1-ol, 1-benzoate is used as a building block in the synthesis of oxygen-containing heterocycles, which are important in medicinal chemistry.
Palladium-Catalyzed Coupling Reactions: It serves as an alkynyl substrate in palladium-catalyzed coupling reactions to prepare alkynyl-substituted furanones.
Biology and Medicine:
Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of active pharmaceutical ingredients, such as fexofenadine.
Industry:
Production of Fine Chemicals: It is employed in the production of fine chemicals and specialty chemicals used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-butyn-1-ol, 1-benzoate involves its reactivity as an ester and an alkyne. The ester group can undergo hydrolysis or nucleophilic substitution, while the alkyne group can participate in addition reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
3-Butyn-1-ol: The parent compound, which lacks the benzoate ester group.
4-Hydroxy-1-butyne: Another similar compound with a hydroxyl group at a different position.
Propargyl Alcohol: A simpler alkyne alcohol that is used in similar synthetic applications but lacks the ester functionality.
Uniqueness:
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
but-3-ynyl benzoate |
InChI |
InChI=1S/C11H10O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h1,4-8H,3,9H2 |
InChI Key |
QVLFQIDGIUBVLT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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